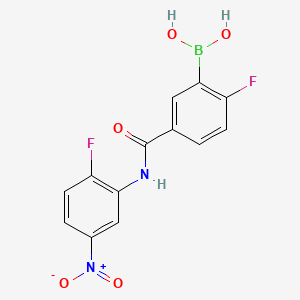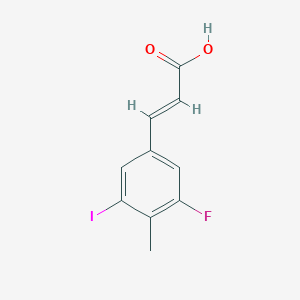
3-Fluoro-5-iodo-4-methylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-4-methylcinnamic acid is an organic compound with the molecular formula C10H8FIO2 It is a derivative of cinnamic acid, characterized by the presence of fluorine, iodine, and a methyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylcinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and iodobenzene.
Reaction Conditions: The key step involves a Heck coupling reaction, where 3-fluoro-4-methylbenzaldehyde is reacted with iodobenzene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-120°C).
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodo-4-methylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of iodine makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted cinnamic acids with various functional groups.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-4-methylcinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodo-4-methylcinnamic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microbial cells by interfering with cell wall synthesis or DNA replication.
Chemical Reactions: In synthetic applications, the compound acts as a reactive intermediate, participating in various coupling and substitution reactions to form desired products.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methylcinnamic acid
- 5-Iodo-4-methylcinnamic acid
- 3-Fluoro-5-iodocinnamic acid
Uniqueness
3-Fluoro-5-iodo-4-methylcinnamic acid is unique due to the simultaneous presence of fluorine, iodine, and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to other cinnamic acid derivatives.
Propiedades
Fórmula molecular |
C10H8FIO2 |
|---|---|
Peso molecular |
306.07 g/mol |
Nombre IUPAC |
(E)-3-(3-fluoro-5-iodo-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8FIO2/c1-6-8(11)4-7(5-9(6)12)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Clave InChI |
WVKCIDZWHPLQCE-NSCUHMNNSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1I)/C=C/C(=O)O)F |
SMILES canónico |
CC1=C(C=C(C=C1I)C=CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


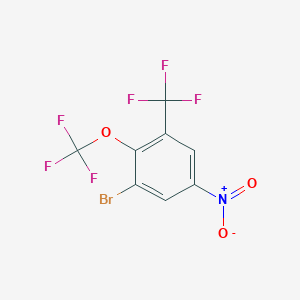
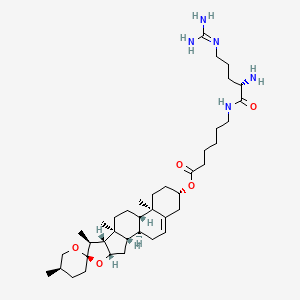
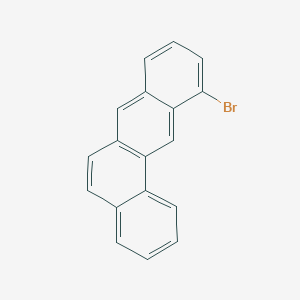
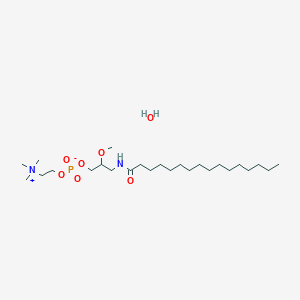

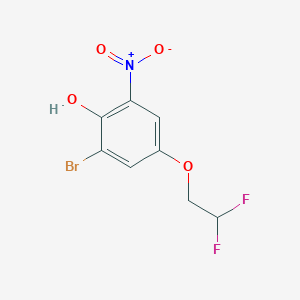
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
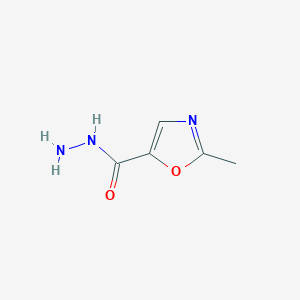


![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)

